molecular formula C9H9NNa2O3 B1142380 Tyrosine disodium dihydrate CAS No. 122666-87-9

Tyrosine disodium dihydrate

Cat. No. B1142380
M. Wt: 225.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of tyrosine derivatives, including tyrosine disodium dihydrate, involves chemical reactions where tyrosine acts as a precursor. For instance, tyrosine has been used as a pH-dependent reducing agent under alkaline conditions to synthesize silver nanoparticles, demonstrating its reductive capability in synthetic processes (Selvakannan et al., 2004). Moreover, L-tyrosine has catalyzed the synthesis of biologically active compounds under green chemistry conditions, showcasing its versatility in synthesis applications (Khaskel et al., 2014).

Molecular Structure Analysis

The molecular structure of tyrosine and its derivatives, including tyrosine disodium dihydrate, reveals significant insights into their chemical behavior and interactions. For example, neutron diffraction techniques have provided precise information about the structure of L-tyrosine, highlighting the zwitterion form in its crystalline state and detailing the hydrogen bonding networks (Frey et al., 1973).

Chemical Reactions and Properties

Tyrosine participates in various chemical reactions, indicating its potential reactivity as part of tyrosine disodium dihydrate. For instance, the redox properties of tyrosine are critical in biological processes such as water oxidation and DNA synthesis, demonstrating its importance in redox chemistry (Warren et al., 2012).

Physical Properties Analysis

The physical properties of tyrosine derivatives, including solubility, crystalline structure, and hydration states, are essential for understanding their behavior in various environments. For example, the synthesis and structural elucidation of tyrosinamide hydrogensquarate monohydrate provide valuable insights into the interactions and hydrogen bonding that influence the physical properties of tyrosine derivatives (Kolev et al., 2009).

Chemical Properties Analysis

The chemical properties of tyrosine disodium dihydrate can be inferred from studies on tyrosine and its reactions. For instance, the enzymatic polymerization of tyrosine derivatives showcases the chemical versatility of tyrosine, producing polymers with different structures and demonstrating the potential for creating a wide range of tyrosine-based materials (Fukuoka et al., 2002).

Scientific Research Applications

  • Neutrophil Activation in Arthritides : Tyrosine phosphorylation plays a critical role in the activation of human neutrophils by microcrystals like monosodium urate and calcium pyrophosphate dihydrate, which are key in the pathogenesis of arthritides such as acute gout and pseudogout. This phosphorylation involves several proteins and is distinct from patterns stimulated by other soluble or particulate agonists. Colchicine, a treatment for gout and pseudogout, inhibits this microcrystal-induced phosphorylation (Gaudry et al., 1993).

  • Role in Tyrosine Hydroxylase Activity : Tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine, involves a mononuclear Fe(II) and tetrahydropterin. Rapid-freeze quench Mossbauer spectroscopy has provided direct evidence for an Fe(IV) intermediate in tyrosine hydroxylase's catalytic reaction, marking the first direct evidence of a mononuclear Fe(IV) intermediate in aromatic hydroxylation reactions (Eser et al., 2007).

  • Biotechnological Applications in Mushroom Tyrosinases : Mushroom tyrosinases have been the focus of research due to their potential biotechnological applications. These include the production of L-DOPA from L-tyrosine, creating cross-linked protein networks for novel food additives, and detecting or removing phenolic compounds from wastewater. Significant research is ongoing in their production, recovery, and immobilization (Faria et al., 2007).

  • Biotechnological Synthesis of L-Tyrosine : L-tyrosine, produced biotechnologically, is a valuable precursor for various industrial and pharmaceutical applications. Recent advancements in recombinant DNA technology and bacterial physiology knowledge have led to more targeted genetic manipulations for l-tyrosine production (Lütke-Eversloh et al., 2007).

  • Melanogenesis Using Tyrosinate : Research indicates that L-tyrosinate, a form of L-tyrosine disodium salt, affects the oxidation of catecholic substances into melanin-like pigments. L-tyrosinate inhibits Fe2+/H2O2-mediated oxidation while promoting the auto-oxidation of ortho-diphenols like L-DOPA, dopamine, and epinephrine. These findings suggest potential applications in studying melanogenesis both in vitro and in vivo (Vercruysse & Richardson, 2018).

properties

IUPAC Name

disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.2Na.2H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2/q;2*+1;;/p-2/t8-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTCFVUQORELJZ-USHJOAKVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-].O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NNa2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153676
Record name Tyrosine disodium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosine disodium dihydrate

CAS RN

122666-87-9
Record name Tyrosine disodium dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122666879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosine disodium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine Disodium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYROSINE DISODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RFD27DQ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
24
Citations
MS Sinacore, D Drapeau, SR Adamson - Molecular biotechnology, 2000 - Springer
A three-step protocol is described for adapting an anchorage-dependent, serum-dependent recombinant mammalian cell lineage to high density serum-free suspension culture. The …
Number of citations: 166 link.springer.com
A Aijaz, D Trawinski, S McKirgan, B Parekkadan - BioTechniques, 2020 - Future Science
… Absorbance from the media is potentially due to the presence of 0.01-g/l tryptophan and 0.05-g/l tyrosine disodium dihydrate. These aromatic amino acids have absorbance maxima …
Number of citations: 10 www.future-science.com
JE Pak, JM Rini - Methods in enzymology, 2006 - Elsevier
The vast majority of mammalian glycosyltransferases are endoplasmic reticulum (ER) and Golgi resident type II membrane proteins. As such, producing large quantities of properly …
Number of citations: 11 www.sciencedirect.com
M Borgini, Ł Wieteska, C Hinck, T Krzysiak… - Organic & …, 2023 - pubs.rsc.org
Isotopic labeling of methyl-substituted proteinogenic amino acids with 13C has transformed applications of solution-based NMR spectroscopy and allowed the study of much larger and …
Number of citations: 0 pubs.rsc.org
C Williams - 1996 - scholars.carroll.edu
A retroviral vector (pSFF) derived from murine Friend spleen focus forming virus was used to transduce murine hematopoietic stem cells and express a cell surface marker protein, …
Number of citations: 0 scholars.carroll.edu
N Yerli - 2015 - open.metu.edu.tr
Grey mold disease is one of these postharvest decays. Especially grapes are infected by Botrytis cinerea known as a causal agent of the grey mold disease. Some fungicides are used …
Number of citations: 2 open.metu.edu.tr
AE Türel - 2005 - open.metu.edu.tr
Some yeast strains under certain conditions secrete into the medium polypeptide toxins which are inhibitory to sensitive cells. These yeast strains are termed as killer yeasts and their …
Number of citations: 1 open.metu.edu.tr
S Someya, S Tohyama, K Kameda, S Tanosaki… - iscience, 2021 - cell.com
Human pluripotent stem cells (hPSCs) have a unique metabolic signature for maintenance of pluripotency, self-renewal, and survival. Although hPSCs could be potentially used in …
Number of citations: 20 www.cell.com
JE Pak - 2010 - search.proquest.com
Leukocyte type core 2β1, 6-N-acetylglucosaminyltransferase (C2GnT-L) is a key enzyme in the biosynthesis of branched O-glycans. It is an inverting, metal ion-independent …
Number of citations: 1 search.proquest.com
B Yener - 2006 - open.metu.edu.tr
Some yeast strains secrete extracellular polypeptide toxins known to have potential growth inhibitory activity on other sensitive yeast genera but are immune to their own toxins. These …
Number of citations: 2 open.metu.edu.tr

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